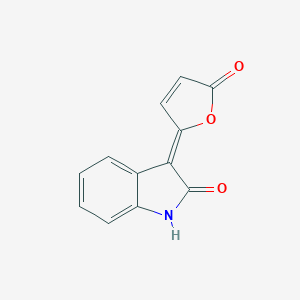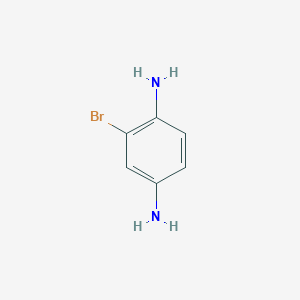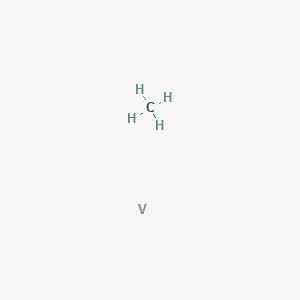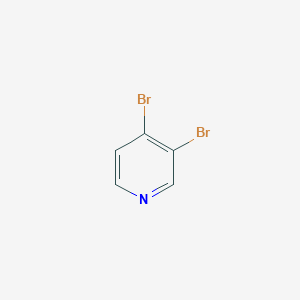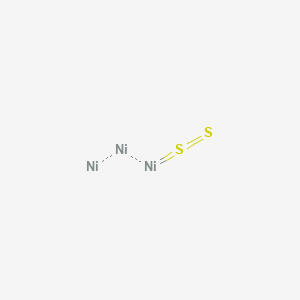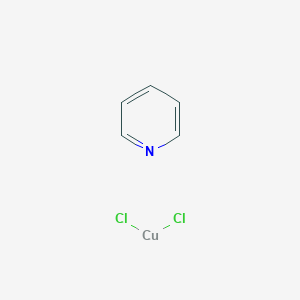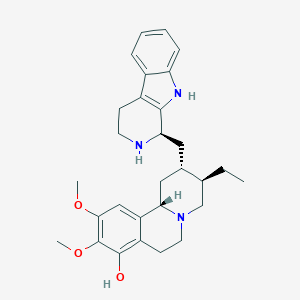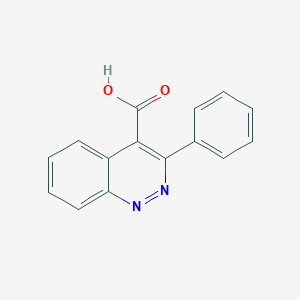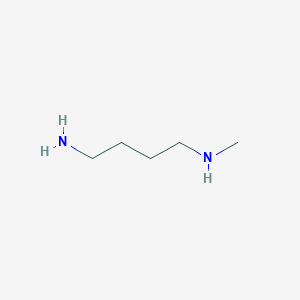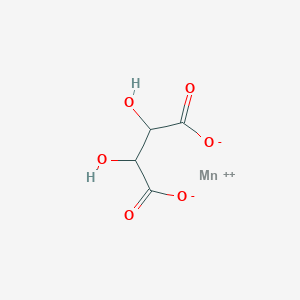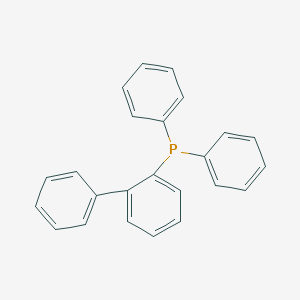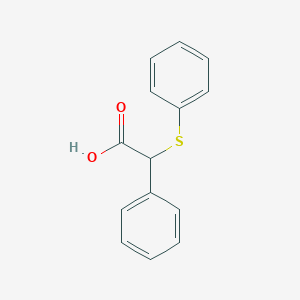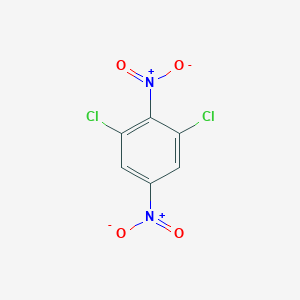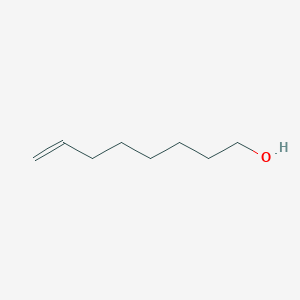
7-辛烯-1-醇
概述
描述
7-Octen-1-ol is an organic compound with the molecular formula C8H16O. It is a colorless to almost colorless liquid with a mild, pleasant odor. This compound is a member of the alcohol family and features an unsaturated carbon chain with a hydroxyl group at the terminal position. It is commonly used in the fragrance industry due to its pleasant aroma and is also a valuable intermediate in organic synthesis .
科学研究应用
7-Octen-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.
Biology: It serves as a biochemical reagent in studies involving cell signaling and metabolic pathways.
Medicine: Research has explored its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
作用机制
Target of Action
7-Octen-1-ol primarily targets olfactory receptors, particularly in insects. These receptors play a crucial role in the detection of volatile compounds, aiding in behaviors such as locating food sources and mates .
Mode of Action
7-Octen-1-ol interacts with olfactory receptors by binding to them, which triggers a signal transduction pathway. This interaction leads to the activation of neurons that send signals to the brain, resulting in the perception of the compound’s scent. In insects, this can lead to behavioral changes such as attraction or repulsion .
Biochemical Pathways
The binding of 7-Octen-1-ol to olfactory receptors activates G-protein coupled receptors (GPCRs), which then initiate a cascade of intracellular events. This includes the activation of adenylate cyclase, increasing cyclic AMP (cAMP) levels, and opening ion channels. The influx of ions generates an action potential that is transmitted to the brain .
Pharmacokinetics
Its metabolism may involve oxidation and conjugation, followed by excretion through urine .
Result of Action
At the molecular level, the action of 7-Octen-1-ol results in the activation of olfactory neurons. This leads to cellular responses such as changes in ion concentrations and neuronal firing rates. At the organismal level, it can influence behaviors like foraging and mating in insects .
Action Environment
Environmental factors such as temperature, humidity, and the presence of other volatile compounds can influence the efficacy and stability of 7-Octen-1-ol. Higher temperatures may increase its volatility, enhancing its detection by olfactory receptors. Conversely, high humidity levels might reduce its volatility, potentially decreasing its effectiveness .
准备方法
Synthetic Routes and Reaction Conditions: 7-Octen-1-ol can be synthesized through various methods. One common synthetic route involves the reaction of 1-iodohexan-6-ol with vinyl magnesium bromide. The reaction is typically carried out in the presence of copper(I) iodide in tetrahydrofuran and hexane at -40°C under an inert atmosphere . The reaction proceeds through the formation of a Grignard reagent, which then reacts with the vinyl group to form the desired product.
Industrial Production Methods: In industrial settings, 7-Octen-1-ol is often produced through the hydroformylation of 1-octene followed by hydrogenation. This process involves the addition of a formyl group to the double bond of 1-octene, followed by reduction to yield the alcohol. The reaction is typically catalyzed by transition metal complexes such as rhodium or cobalt .
化学反应分析
Types of Reactions: 7-Octen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 7-octenoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bond can be reduced to form 1-octanol using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products:
Oxidation: 7-Octenoic acid.
Reduction: 1-Octanol.
Substitution: 7-Octenyl chloride or 7-Octenyl bromide.
相似化合物的比较
1-Octen-3-ol: Another unsaturated alcohol with a similar structure but with the hydroxyl group at the third carbon position.
1-Octanol: A saturated alcohol with a similar carbon chain length but without the double bond.
Uniqueness of 7-Octen-1-ol: 7-Octen-1-ol’s unique combination of an unsaturated carbon chain and a terminal hydroxyl group gives it distinct chemical reactivity and physical properties. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis. Additionally, its pleasant odor and antimicrobial properties further enhance its value in various applications .
属性
IUPAC Name |
oct-7-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h2,9H,1,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPWPYISTQCNDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157194 | |
| Record name | Oct-7-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13175-44-5 | |
| Record name | 7-Octen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13175-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oct-7-en-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013175445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oct-7-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oct-7-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.824 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the acetate form of 7-octen-1-ol in insect chemical communication?
A1: Research indicates that the acetate form of 7-octen-1-ol, specifically 7-octen-1-ol acetate, plays a role in insect communication, particularly as a potential pheromone component. Electrophysiological studies demonstrated that 7-octen-1-ol acetate elicited strong responses in the antennae of male moths of various species, including Manduca sexta []. This suggests its potential role in attracting these insects. While highly attractive, it wasn't as potent as some longer-chain analogs like 8-nonen-1-ol acetate in these specific species [].
Q2: How does the structure of 7-octen-1-ol relate to its activity as a potential insect pheromone component?
A2: The presence of the acetate group and the length of the carbon chain in 7-octen-1-ol acetate appear crucial for its activity. Studies exploring structure-activity relationships found that modifying the chain length or the position of the double bond significantly reduced or eliminated the attractiveness to male cabbage loopers (Trichoplusia ni) []. This suggests that insects like T. ni may possess specific receptors sensitive to the precise chemical structure of 7-octen-1-ol acetate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
